Methyl 5-amino-4-bromo-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 5-amino-4-bromo-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-4-bromo-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromo-3-oxobutanoic acid methyl ester with hydrazine hydrate, followed by cyclization to form the pyrazole ring . The reaction conditions often involve refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis routes, optimizing reaction conditions for higher yields and purity. The use of catalysts and controlled environments can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-4-bromo-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, or reduced to form corresponding amines.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, nitro derivatives, and various heterocyclic compounds .
Scientific Research Applications
Methyl 5-amino-4-bromo-1H-pyrazole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 5-amino-4-bromo-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . The pathways involved may include inhibition of key enzymes in metabolic processes or disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-1H-pyrazole-3-carboxylate
- Methyl 5-methyl-1H-pyrazole-3-carboxylate
- Methyl 5-hydroxy-1H-pyrazole-3-carboxylate
Uniqueness
Methyl 5-amino-4-bromo-1H-pyrazole-3-carboxylate is unique due to the presence of both amino and bromo substituents on the pyrazole ring.
Properties
Molecular Formula |
C5H6BrN3O2 |
---|---|
Molecular Weight |
220.02 g/mol |
IUPAC Name |
methyl 3-amino-4-bromo-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C5H6BrN3O2/c1-11-5(10)3-2(6)4(7)9-8-3/h1H3,(H3,7,8,9) |
InChI Key |
VQCLUHFFNGRFCC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=NN1)N)Br |
Origin of Product |
United States |
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